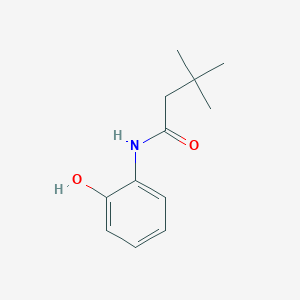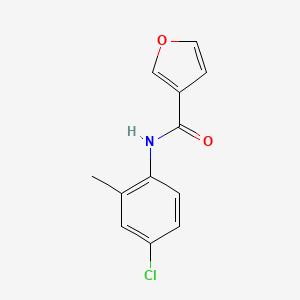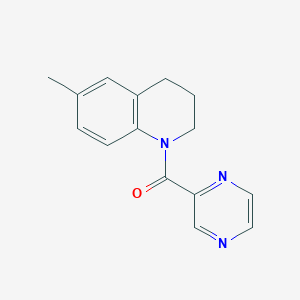
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide, also known as HMB, is a metabolite of the essential amino acid leucine. HMB has gained attention in the scientific community due to its potential benefits for muscle growth and recovery, as well as its potential use in treating various medical conditions.
作用機序
The exact mechanism of action of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide is not fully understood, but it is believed to work by stimulating protein synthesis and inhibiting protein breakdown in muscle tissue. N-(2-hydroxyphenyl)-3,3-dimethylbutanamide may also have anti-inflammatory and antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has been shown to increase muscle protein synthesis and decrease muscle protein breakdown, leading to an overall increase in muscle mass and strength. N-(2-hydroxyphenyl)-3,3-dimethylbutanamide may also improve muscle recovery and reduce muscle damage and soreness following exercise.
In addition to its effects on muscle tissue, N-(2-hydroxyphenyl)-3,3-dimethylbutanamide may also have beneficial effects on other tissues and organs in the body. For example, N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has been shown to improve immune function and reduce inflammation in various animal models.
実験室実験の利点と制限
One advantage of using N-(2-hydroxyphenyl)-3,3-dimethylbutanamide in lab experiments is its well-established safety profile. N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has been extensively studied in humans and has been shown to be safe and well-tolerated at doses up to 6 grams per day.
One limitation of using N-(2-hydroxyphenyl)-3,3-dimethylbutanamide in lab experiments is its relatively high cost compared to other supplements and compounds. In addition, N-(2-hydroxyphenyl)-3,3-dimethylbutanamide may not be effective in all individuals, and its effects may be influenced by factors such as age, sex, and training status.
将来の方向性
There are several areas of research that could be explored in the future regarding N-(2-hydroxyphenyl)-3,3-dimethylbutanamide. Some potential future directions include:
1. Further investigation of the mechanism of action of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide, including its effects on gene expression and signaling pathways in muscle tissue.
2. Exploration of the potential therapeutic effects of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide in various medical conditions, including cancer, HIV/AIDS, and muscle wasting disorders.
3. Investigation of the optimal dosing and timing of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide supplementation for maximal benefits in sports nutrition and exercise performance.
4. Exploration of the potential effects of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide on other tissues and organs in the body, including the immune system and the brain.
5. Investigation of the potential synergistic effects of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide with other supplements and compounds, such as creatine and beta-alanine.
Conclusion:
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide is a promising compound with potential benefits for muscle growth and recovery, as well as potential therapeutic effects in various medical conditions. While more research is needed to fully understand its mechanism of action and optimal use, N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has the potential to be a valuable tool in sports nutrition and medical research.
合成法
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of leucine with isobutyraldehyde and hydroxylamine, while microbial fermentation involves the use of bacteria or fungi to produce N-(2-hydroxyphenyl)-3,3-dimethylbutanamide from leucine.
科学的研究の応用
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has been extensively studied for its potential benefits in sports nutrition and exercise performance. Research has shown that N-(2-hydroxyphenyl)-3,3-dimethylbutanamide supplementation may increase muscle mass and strength, decrease muscle damage and soreness, and improve aerobic capacity in athletes.
In addition to its potential use in sports nutrition, N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has also been studied for its potential therapeutic effects in various medical conditions, including cancer, HIV/AIDS, and muscle wasting disorders.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)8-11(15)13-9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECOEELWDXAZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
